molecular formula C13H13NO4 B13698332 3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13698332
M. Wt: 247.25 g/mol
InChI Key: RYZKBUGADDMQGL-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethoxyphenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-ethoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Comparison: Compared to its analogs, 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid may exhibit unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-3-17-10-7-5-4-6-9(10)12-11(13(15)16)8(2)18-14-12/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

RYZKBUGADDMQGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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